molecular formula C8H3Cl2F3O B1585943 2-Chloro-5-(trifluoromethyl)benzoyl chloride CAS No. 657-05-6

2-Chloro-5-(trifluoromethyl)benzoyl chloride

Cat. No.: B1585943
CAS No.: 657-05-6
M. Wt: 243.01 g/mol
InChI Key: FRARPACTAFPNNL-UHFFFAOYSA-N
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Description

2-Chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3Cl2F3O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the fifth position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Scientific Research Applications

2-Chloro-5-(trifluoromethyl)benzoyl chloride is utilized in several scientific research fields:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is employed in the production of specialty chemicals, polymers, and advanced materials.

Safety and Hazards

This compound is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for “2-Chloro-5-(trifluoromethyl)benzoyl chloride” are not mentioned in the search results, related compounds have been used in various areas of research, including the investigation of pesticide exposure .

Mechanism of Action

Mode of Action

2-Chloro-5-(trifluoromethyl)benzoyl chloride likely interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the carbonyl carbon is a good leaving group, making the carbonyl carbon susceptible to attack by nucleophiles. This can lead to the formation of various products depending on the specific nucleophile involved in the reaction .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity might be influenced by the pH of the environment. Moreover, it should be stored in a cool, dry place with good ventilation to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-(trifluoromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoyl chloride
  • 2-(Trifluoromethyl)benzoyl chloride

Uniqueness

2-Chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chlorine and trifluoromethyl groups on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in various chemical syntheses. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in nucleophilic substitution and coupling reactions .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-6-2-1-4(8(11,12)13)3-5(6)7(10)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRARPACTAFPNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380773
Record name 2-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-05-6
Record name 2-chloro-5-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 657-05-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-(trifluoromethyl)benzoic acid (224 mg, 1.0 mmol) in dichloromethane (1.5 mL) was treated with a solution of oxalyl chloride (1.5 mL of 2 M in dichloromethane, 3 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred overnight at ambient temperature. The excess oxalyl chloride was removed in vacuo to afford 2-chloro-5-(trifluoromethyl)benzoyl chloride.
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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